(2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol
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Overview
Description
(2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol typically involves the following steps:
Formation of the Trifluoromethoxyphenyl Intermediate: This step involves the introduction of the trifluoromethoxy group to a phenyl ring. Common reagents include trifluoromethoxy iodide and a suitable catalyst.
Coupling with Pyridine: The trifluoromethoxyphenyl intermediate is then coupled with a pyridine derivative. This step often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction.
Introduction of the Methanol Group: The final step involves the introduction of the methanol group to the pyridine ring. This can be achieved through various methods, including reduction of a corresponding aldehyde or ketone precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to a methyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions, often in the presence of a catalyst.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol has several applications in scientific research:
Pharmaceuticals: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: The compound is explored for its use in the development of pesticides and herbicides due to its unique chemical properties.
Material Science: Its incorporation into polymers and other materials is studied to enhance properties such as stability and reactivity.
Mechanism of Action
The mechanism of action of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The methanol group can participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(2-(Trifluoromethoxy)phenyl)pyridine: Lacks the methanol group, which may affect its reactivity and biological activity.
(2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)ethanol: Contains an ethanol group instead of methanol, potentially altering its solubility and interaction with biological targets.
(2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)amine: Features an amine group, which can significantly change its chemical and biological properties.
Uniqueness
(2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol is unique due to the combination of the trifluoromethoxy group, pyridine ring, and methanol group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-[2-(trifluoromethoxy)phenyl]pyridin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)19-11-6-2-1-5-10(11)12-9(8-18)4-3-7-17-12/h1-7,18H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDLXSOLWIEPKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=N2)CO)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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